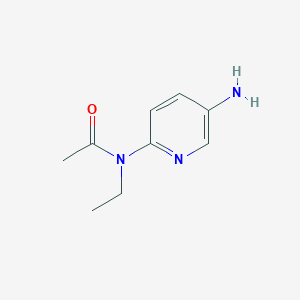

N-(5-aminopyridin-2-yl)-N-ethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-aminopyridin-2-yl)-N-ethylacetamide, also known as A-585539, is a compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

N-(5-aminopyridin-2-yl)-N-ethylacetamide (APA) has been the subject of conformational analysis and molecular docking to determine its bioactivity, particularly in relation to antidiabetic properties. Density functional theory calculations have been used to predict the most stable structure of APA, with studies focusing on its molecular reactivity and stability. These studies are significant in understanding the molecular properties of APA and its potential therapeutic applications, especially in diabetic nephropathy (Asath, Rekha, Premkumar, Mathavan, & Benial, 2016).

Biological and Computational Evaluation

APA has been included in studies involving the synthesis and evaluation of new chemical compounds for their biological activities. For instance, its derivatives have been used in the synthesis of molecular imprinted polymers, which are then evaluated for antimicrobial activities. Computational calculations, such as DFT/B3LYP-6-31G(d), play a crucial role in these studies, offering insights into the stability and reactivity of the synthesized compounds (Fahim & Abu-El Magd, 2021).

Drug Discovery and Synthesis

Research on APA derivatives has contributed significantly to drug discovery, especially in the context of glutaminase inhibition and the treatment of lymphoma. Studies have synthesized and evaluated a series of APA analogs to identify potent inhibitors with improved drug-like properties, demonstrating APA's relevance in medicinal chemistry (Shukla et al., 2012).

Wirkmechanismus

Target of Action

The primary target of N-(5-aminopyridin-2-yl)-N-ethylacetamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including involvement in inflammation and pain .

Mode of Action

This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins.

Biochemical Pathways

By inhibiting COX-1, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow . The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, thereby potentially alleviating symptoms associated with their overproduction.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-1 . This can lead to a decrease in inflammation and pain, among other effects of prostaglandins.

Eigenschaften

IUPAC Name |

N-(5-aminopyridin-2-yl)-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZDTWKORFWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(C=C1)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)